3-[2-(2-methoxyethoxy)ethoxy]propanenitrile
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Overview
Description
3-[2-(2-Methoxyethoxy)ethoxy]propanenitrile is an organic compound with the molecular formula C8H15NO3 It is a nitrile derivative that features a propanenitrile backbone with three ethoxy groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2-(2-methoxyethoxy)ethanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2-(2-methoxyethoxy)ethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles depending on the nucleophile used
Scientific Research Applications
3-[2-(2-methoxyethoxy)ethoxy]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile depends on its specific application. In general, the compound can interact with various molecular targets through its nitrile and ethoxy groups. These interactions can influence biological pathways, leading to desired therapeutic effects or chemical transformations.
Comparison with Similar Compounds
3-(2-Methoxyethoxy)propanenitrile: Similar structure but with fewer ethoxy groups.
3-(2-Ethoxyethoxy)propanenitrile: Similar structure with ethoxy groups instead of methoxyethoxy groups.
Uniqueness: 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile is unique due to the presence of three ethoxy groups, which can impart distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
35633-45-5 |
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Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propanenitrile |
InChI |
InChI=1S/C8H15NO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2,4-8H2,1H3 |
InChI Key |
QNWJHIPURXMKLJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCC#N |
Purity |
93 |
Origin of Product |
United States |
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